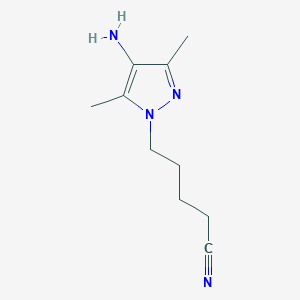
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino group and the nitrile group in this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile typically involves the following steps:
Analyse Des Réactions Chimiques
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under suitable conditions.
Reduction: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Lacks the amino and nitrile groups, making it less reactive in certain chemical reactions.
4-Amino-3,5-dimethylpyrazole: Lacks the nitrile group, which limits its applications in certain synthetic routes.
5-Amino-1,3-dimethylpyrazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
5-(4-amino-3,5-dimethylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-8-10(12)9(2)14(13-8)7-5-3-4-6-11/h3-5,7,12H2,1-2H3 |
Clé InChI |
XVMZTKHTKXJNQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCCCC#N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


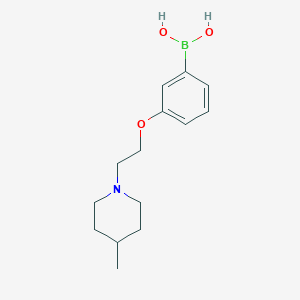
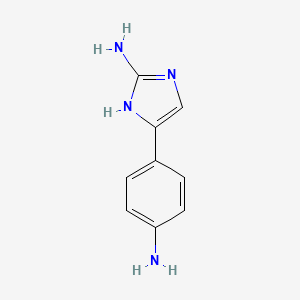
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
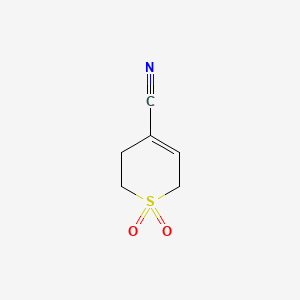

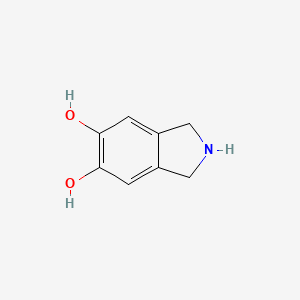
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
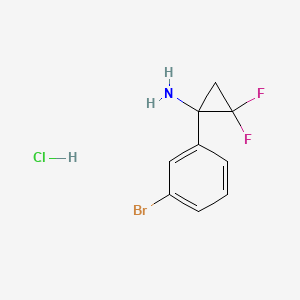
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
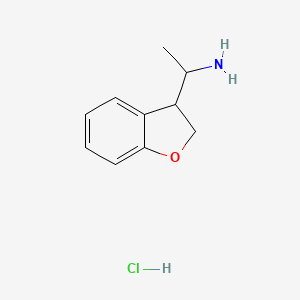
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

